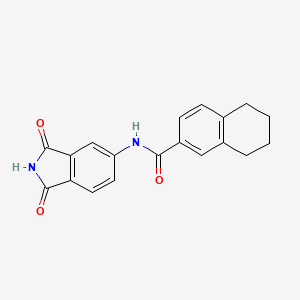

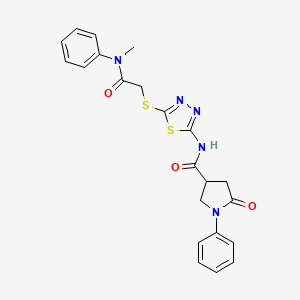

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves multiple steps, starting from benzoic acid derivatives and proceeding through the formation of intermediates such as benzohydrazide and 1,3,4-oxadiazol-2-thiol . In another study, the synthesis began with the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by subsequent conversions to yield the final N-substituted derivatives . The synthesis typically involves the use of DMF and sodium hydride or a weak base in a polar aprotic solvent to facilitate the reaction .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectral methods, including EI-MS, IR, and (1)H-NMR . Additionally, single crystal X-ray diffraction studies have been employed to determine the crystal structure of a similar compound, confirming its monoclinic system and lattice parameters .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of the 1,3,4-oxadiazole ring and subsequent thioether formation through the reaction with 2-bromoacetamide derivatives . The reactions are carefully controlled to ensure the formation of the desired N-substituted derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their spectral data and crystallographic analysis. The compounds exhibit variable solubility in common solvents, which is typical for such heterocyclic compounds. The crystallographic analysis provides insight into the solid-state structure and stability of the compounds .

Biological Activity

The synthesized 1,3,4-oxadiazole derivatives have been screened for various biological activities. Most of the compounds in one study were found to be active against selected microbial species, with one compound, in particular, showing the most activity . Another study reported moderate to significant antibacterial activity . Furthermore, a related compound demonstrated remarkable anti-TB activity and superior antimicrobial activity, with MIC values lower than the standard .

Scientific Research Applications

Antimicrobial Applications

A study demonstrated the synthesis and evaluation of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, which were condensed with different phenyl acetamide derivatives. These compounds, including variants similar to the specified chemical structure, showed potent antimicrobial properties against a broad panel of bacterial and fungal strains. The presence of a fluorine atom significantly enhanced their antimicrobial effectiveness, suggesting their potential use in developing new antimicrobial agents (Parikh & Joshi, 2014).

Anticancer Research

In anticancer research, N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and showed promising cytotoxic activities against breast cancer cell lines. This study indicates the potential of such compounds in cancer therapy, highlighting their effectiveness in inhibiting cancer cell growth (Abu-Melha, 2021).

Antifungal and Apoptotic Effects

Another research focused on the antifungal and apoptotic effects of triazole-oxadiazole compounds against Candida species. These compounds demonstrated potent antifungal activity and were found to induce apoptosis in fungal cells, offering a potential pathway for treating fungal infections (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Nematicidal and Antibacterial Activities

The synthesis and evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties were reported, demonstrating significant antibacterial activity against various bacterial strains and promising nematicidal activity against Meloidogyne incognita. This study suggests the utility of such compounds in agricultural applications to control pests and diseases (Lu, Zhou, Wang, & Jin, 2020).

Future Directions

properties

IUPAC Name |

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O2S2/c20-14-9-5-4-8-13(14)17-23-24-19(26-17)28-11-16(25)22-18-21-15(10-27-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLVUVAONWLVIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)

![Tert-butyl 5-azaspiro[2.5]oct-6-ene-5-carboxylate](/img/structure/B2528744.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)